Cas no 5107-18-6 (2-amino-6-(phenylformamido)hexanoic acid)
2-amino-6-(phenylformamido)hexanoic acid Chemical and Physical Properties
Names and Identifiers
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- N6-Benzoyl-DL-lysine
- 2-Amino-6-(benzoylamino)hexanoic acid
- 2-AMINO-6-BENZAMIDOHEXANOIC ACID
- 2-amino-6-(phenylcarbonylamino)hexanoic acid
- F0266-0844
- N~6~-(phenylcarbonyl)lysine
- N6-benzoyl-D-lysine
- N6-Benzoyl-lysin
- N6-benzoyl-lysine
- Nepsilon-Benzoyllysine
- N-l-benzoyl lysine
- 2-amino-6-(phenylformamido)hexanoic acid
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- MDL: MFCD00136693
- Inchi: 1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)
- InChI Key: KODLJWKGAKBGOB-UHFFFAOYSA-N
- SMILES: NC(C(=O)O)CCCCNC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 250.13200
- Monoisotopic Mass: 250.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.186
- Melting Point: 268℃
- Boiling Point: 521 ℃ at 760mmHg
- Flash Point: 268.9℃
- Refractive Index: 1.558
- PSA: 92.42000
- LogP: 2.08980
2-amino-6-(phenylformamido)hexanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-amino-6-(phenylformamido)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG53672-100mg |
2-Amino-6-(benzoylamino)hexanoic acid |
5107-18-6 | 100mg |
$55.00 | 2023-12-30 | ||
| A2B Chem LLC | AG53672-250mg |
2-Amino-6-(benzoylamino)hexanoic acid |
5107-18-6 | 250mg |
$63.00 | 2023-12-30 | ||
| A2B Chem LLC | AG53672-500mg |
2-Amino-6-(benzoylamino)hexanoic acid |
5107-18-6 | 500mg |
$80.00 | 2023-12-30 | ||
| A2B Chem LLC | AG53672-1g |
2-Amino-6-(benzoylamino)hexanoic acid |
5107-18-6 | 95% | 1g |
$63.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737053-1g |
n6-Benzoyllysine |
5107-18-6 | 98% | 1g |
¥1050.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737053-5g |
n6-Benzoyllysine |
5107-18-6 | 98% | 5g |
¥3150.00 | 2024-05-11 | |
| A2B Chem LLC | AG53672-5g |
2-Amino-6-(benzoylamino)hexanoic acid |
5107-18-6 | 95% | 5g |
$176.00 | 2024-04-19 | |
| A2B Chem LLC | AG53672-10g |
2-Amino-6-(benzoylamino)hexanoic acid |
5107-18-6 | 95% | 10g |
$282.00 | 2024-04-19 | |
| A2B Chem LLC | AG53672-25g |
2-Amino-6-(benzoylamino)hexanoic acid |
5107-18-6 | 95% | 25g |
$532.00 | 2024-04-19 | |
| abcr | AB236422-500 mg |
2-Amino-6-(benzoylamino)hexanoic acid (H-DL-Lys(Bz)-OH); . |
5107-18-6 | 500MG |
€165.80 | 2023-01-26 |
2-amino-6-(phenylformamido)hexanoic acid Suppliers
2-amino-6-(phenylformamido)hexanoic acid Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-amino-6-(phenylformamido)hexanoic acid
2-Amino-6-(Phenylformamido)Hexanoic Acid: A Comprehensive Overview
2-Amino-6-(phenylformamido)hexanoic acid, also known by its CAS number 5107-18-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug delivery systems, bioconjugation, and advanced materials. Recent studies have highlighted its role in enhancing the stability and functionality of biomolecules, making it a valuable tool in contemporary research.
The chemical structure of 2-amino-6-(phenylformamido)hexanoic acid consists of a hexanoic acid backbone with an amino group at the second position and a phenylformamido group at the sixth position. This arrangement allows for versatile interactions, enabling the compound to serve as a linker or modifier in various chemical systems. The phenyl group introduces aromaticity, which can enhance stability and facilitate π-π interactions, while the amino and carboxylic acid groups provide sites for functionalization and reactivity.
Recent advancements in synthetic methodologies have made it possible to produce 2-amino-6-(phenylformamido)hexanoic acid with high purity and efficiency. Researchers have explored both traditional organic synthesis techniques and modern catalytic approaches to optimize its synthesis. For instance, coupling reactions using coupling agents like HATU or EDCI have been employed to assemble the molecule from its constituent parts. These methods not only improve yield but also ensure the preservation of sensitive functional groups.
In terms of applications, 2-amino-6-(phenylformamido)hexanoic acid has shown promise in the development of peptide-based drugs. Its ability to act as a bioisostere or a linker in peptide synthesis can enhance drug stability and bioavailability. Additionally, its use in click chemistry has been explored, where it serves as a platform for constructing complex molecular architectures with precision.
The compound's role in materials science is equally noteworthy. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been leveraged to create functional surfaces with tailored properties. For example, SAMs formed by 2-amino-6-(phenylformamido)hexanoic acid have been used in biosensors and nanotechnology applications due to their high stability and biocompatibility.
Recent studies have also investigated the potential of 2-amino-6-(phenylformamido)hexanoic acid in drug delivery systems. Its amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and targeting efficiency. This property makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.
In conclusion, 2-amino-6-(phenylformamido)hexanoic acid, with its CAS number 5107-18-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern scientific research.
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